molecular formula C19H21N B14360929 (7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline CAS No. 90390-84-4

(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline

Cat. No.: B14360929
CAS No.: 90390-84-4
M. Wt: 263.4 g/mol
InChI Key: RDHQAERKGRHFCB-MOPGFXCFSA-N
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Description

(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by its hexahydro structure, which means it contains six hydrogen atoms added to its core structure, making it partially saturated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, which is a chemical reaction that forms a tetrahydroisoquinoline. This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde derivatives.

    Reduction: Reduction reactions can further saturate the compound, adding more hydrogen atoms.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents can be added to the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Friedel-Crafts alkylation or acylation can be used with aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted aromatic compounds.

Scientific Research Applications

(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline: shares similarities with other isoquinoline derivatives such as tetrahydroisoquinoline and dihydroisoquinoline.

    Tetrahydroisoquinoline: Another partially saturated isoquinoline with similar structural features.

    Dihydroisoquinoline: A less saturated form with fewer hydrogen atoms added to the core structure.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the phenyl group, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

90390-84-4

Molecular Formula

C19H21N

Molecular Weight

263.4 g/mol

IUPAC Name

(7R,11bS)-7-phenyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine

InChI

InChI=1S/C19H21N/c1-2-8-15(9-3-1)18-14-20-13-7-6-12-19(20)17-11-5-4-10-16(17)18/h1-5,8-11,18-19H,6-7,12-14H2/t18-,19+/m1/s1

InChI Key

RDHQAERKGRHFCB-MOPGFXCFSA-N

Isomeric SMILES

C1CCN2C[C@@H](C3=CC=CC=C3[C@@H]2C1)C4=CC=CC=C4

Canonical SMILES

C1CCN2CC(C3=CC=CC=C3C2C1)C4=CC=CC=C4

Origin of Product

United States

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